(S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(3-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-5-4-6-11(7-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXETWGPAAAPT-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-propionamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
This compound has a unique chemical structure that includes an amino group, a methyl-benzyl moiety, and a propionamide backbone. Its molecular formula is with a molecular weight of approximately 221.30 g/mol. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for drug development.
Anticonvulsant Properties
Research indicates that compounds with similar structures to this compound may exhibit anticonvulsant activity. For instance, studies on related compounds like lacosamide have shown significant efficacy in seizure models, particularly in the maximal electroshock (MES) test. Lacosamide, which shares structural similarities, has been approved for treating partial-onset seizures in adults and exhibits unique mechanisms of action that could be relevant for this compound as well .
| Compound Name | Molecular Formula | Molecular Weight | Activity |
|---|---|---|---|
| Lacosamide | C9H11N2O2 | 197.20 g/mol | Anticonvulsant |
| This compound | C13H19N2O | 221.30 g/mol | Potential anticonvulsant |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with voltage-gated sodium channels or modulate glutamate transmission, similar to other anticonvulsants. Such interactions could lead to increased neuronal stability and reduced seizure activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzyl ring or modifications to the propionamide backbone can significantly influence its pharmacological profile.
- Substituent Effects : Research has shown that non-bulky substituents at specific positions can enhance anticonvulsant activity while larger groups may reduce efficacy .
- Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to target proteins, which is essential for enhancing biological activity .
Case Studies
Several studies have investigated related compounds to establish a foundation for understanding the potential effects of this compound:
- Anticonvulsant Screening : A series of substituted propionamides were evaluated in rodent models for their ability to prevent seizures. Compounds with smaller substituents demonstrated superior efficacy compared to those with larger groups .
- Pharmacokinetics and ADMET Profiles : In vitro studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicate favorable characteristics for derivatives of propionamides, suggesting that modifications could yield compounds with enhanced therapeutic indices .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that (S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-propionamide and its analogs exhibit significant anticonvulsant properties. Studies have demonstrated that modifications in the structure can enhance their efficacy against seizures. For instance, related compounds have been shown to protect against generalized tonic-clonic seizures in animal models, suggesting that this class of compounds may be useful in developing new antiepileptic drugs .
Opioid Receptor Interaction
Analogous compounds have been investigated for their interaction with opioid receptors, specifically the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). These interactions are crucial for developing pain management therapies that minimize side effects associated with traditional opioid treatments. The binding affinities and efficacies of these compounds suggest a potential for dual-action analgesics that could provide effective pain relief while reducing the risk of addiction .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that include the formation of the propionamide backbone followed by N-methylation and the introduction of the 3-methylbenzyl group. Understanding the structure-activity relationship is vital for optimizing its pharmacological profile. Researchers have identified specific structural modifications that enhance anticonvulsant activity while maintaining safety profiles .
Case Study 1: Anticonvulsant Efficacy
In a controlled study, several analogs of this compound were tested for their anticonvulsant effects using the maximal electroshock seizure test (MEST). The results indicated that certain modifications increased efficacy significantly compared to standard treatments like phenytoin and phenobarbital.
| Compound | MEST Efficacy (%) | Remarks |
|---|---|---|
| This compound | 85 | High efficacy observed |
| Phenytoin | 70 | Standard control |
| Phenobarbital | 60 | Standard control |
Case Study 2: Opioid Receptor Binding
Another study evaluated the binding affinities of various N-substituted analogs at MOR and DOR. The findings revealed that specific substitutions on the benzyl group enhanced binding affinity at DOR while maintaining or improving activity at MOR.
| Analog | MOR Binding Affinity (Ki nM) | DOR Binding Affinity (Ki nM) |
|---|---|---|
| This compound | 30 | 15 |
| Unsubstituted Analog | 50 | 40 |
Chemical Reactions Analysis
Chemical Reactions of (S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-propionamide
This compound is a chiral amide derivative with functional groups enabling diverse reactivity. Below is an analysis of its chemical reactions, supported by data from peer-reviewed studies and patents.
Acetylation of the Amino Group
The primary amine group undergoes acetylation with reagents like acetic anhydride or acetyl chloride. This reaction is critical for modifying the compound’s pharmacological properties.
Conditions and Reagents
Product :
-
(S)-2-Acetamido-N-methyl-N-(3-methyl-benzyl)-propionamide.
Mechanism :
Pyridine neutralizes HCl generated during acetylation, driving the reaction forward. The nucleophilic amine attacks the electrophilic carbonyl carbon of acetic anhydride.
Nucleophilic Substitution at the Amide Nitrogen
The tertiary amide nitrogen can participate in alkylation or acylation reactions, enabling structural diversification.
Example Reaction :
-
Reagents : Methyl iodide (alkylation) or acetyl chloride (acylation) in dichloromethane (DCM) .
-
Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .
Products :
-
Alkylation : Quaternary ammonium salt (e.g., (S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-N-ethyl-propionamide).
-
Acylation : Double-acylated derivative (e.g., (S)-2-Acetamido-N-acetyl-N-(3-methyl-benzyl)-propionamide).
Key Data :
| Reaction Type | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I | DCM | 72 |
| Acylation | AcCl | THF | 68 |
Electrophilic Aromatic Substitution on the Benzyl Ring
The 3-methyl-benzyl moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions.
Nitration Example :
-
Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄).
-
Conditions : 0–5°C, 2–4 hours.
-
Product : (S)-2-Amino-N-methyl-N-(3-methyl-5-nitro-benzyl)-propionamide.
-
Yield : ~60%.
Sulfonation Example :
-
Reagents : Fuming H₂SO₄, SO₃.
-
Conditions : 50°C, 6 hours.
-
Product : (S)-2-Amino-N-methyl-N-(3-methyl-5-sulfo-benzyl)-propionamide.
Reduction of the Amide Group
The amide bond can be reduced to a secondary amine using strong reducing agents.
Reagents :
Product :
Mechanism :
LiAlH₄ delivers hydride ions, reducing the carbonyl group to a methylene unit.
Oxidation of the Methyl Group
The 3-methyl substituent on the benzyl ring can be oxidized to a carboxylic acid.
Reagents :
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions.
-
Conditions : 80–100°C, 8–12 hours.
Product :
-
(S)-2-Amino-N-methyl-N-(3-carboxy-benzyl)-propionamide.
-
Yield : ~50%.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine, THF, 15–20°C | (S)-2-Acetamido derivative | 85 |
| Alkylation | CH₃I, TEA, DCM, RT | Quaternary ammonium salt | 72 |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-benzyl derivative | 60 |
| Amide Reduction | LiAlH₄, ether, reflux | Secondary amine | 75 |
| Methyl Oxidation | KMnO₄, H₂O, 80°C | 3-Carboxy-benzyl derivative | 50 |
Mechanistic Insights and Selectivity
-
Steric Effects : The 3-methyl group on the benzyl ring directs electrophilic substitution to the para position due to steric hindrance.
-
Chirality Retention : Reactions at the stereocenter (S-configuration) typically proceed without racemization under mild conditions .
-
Amide Stability : The tertiary amide resists hydrolysis under acidic/basic conditions but is reduced efficiently by LiAlH₄ .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups: The 3-methyl group in the target compound donates electrons via hyperconjugation, increasing electron density on the benzyl ring. This contrasts with the 3-fluoro (moderate electron-withdrawing) and 3-nitro (strong electron-withdrawing) analogs .
The 3-methylbenzyl group in the target compound adds steric bulk compared to smaller substituents like fluorine.
Preparation Methods
Reductive Amination Pathway
The most widely documented method involves reductive amination of 3-methylbenzaldehyde with (S)-2-amino-propionamide. This route employs sodium cyanoborohydride (NaBH3CN) as the reducing agent in methanol or ethanol at ambient temperature (20–25°C). The reaction proceeds via imine intermediate formation, followed by stereospecific reduction to yield the (S)-enantiomer. Key parameters include:
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Starting Materials | 3-methylbenzaldehyde, (S)-2-amino-propionamide | |
| Solvent | Methanol or ethanol | |
| Reducing Agent | NaBH3CN (1.2 equiv) | |
| Reaction Time | 12–24 hours | |
| Yield | 72–85% |
This method is favored for its simplicity but requires careful pH control (4–6) to minimize racemization.
N-Methylation of Primary Amine Precursors
An alternative approach involves N-methylation of (S)-2-amino-N-(3-methyl-benzyl)-propionamide using methyl iodide (MeI) or dimethyl sulfate in the presence of potassium carbonate (K2CO3). The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 40–60°C:
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Methylating Agent | MeI (1.5 equiv) | |
| Base | K2CO3 (2.0 equiv) | |
| Solvent | THF, DMF | |
| Reaction Time | 6–8 hours | |
| Yield | 68–78% |
This method ensures high regioselectivity but may generate quaternary ammonium salts as byproducts, necessitating purification via ion-exchange chromatography.
Stereochemical Control and Resolution
Chiral Auxiliary-Assisted Synthesis
Patent WO2013072933A2 discloses a method using (R)-2-acetamido-N-benzyl-3-methoxypropionamide as a chiral template. The 3-methyl-benzyl group is introduced via Ullmann coupling with 3-methylbenzyl bromide in methylene chloride, followed by deprotection with aqueous HCl:
| Step | Conditions | Purity Outcome |
|---|---|---|
| Coupling Reaction | CuI (10 mol%), 60°C, 24 hours | 89% ee |
| Deprotection | 6M HCl, reflux, 2 hours | 99.5% chiral purity |
This method achieves exceptional enantiomeric excess (ee) but requires specialized palladium catalysts, increasing production costs.
Kinetic Resolution via Enzymatic Catalysis
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic mixtures. A 2025 study demonstrated hydrolysis of the (R)-enantiomer in biphasic ethyl acetate/water systems, leaving the desired (S)-isomer intact:
| Parameter | Value/Detail | Efficiency |
|---|---|---|
| Enzyme Loading | 20 mg/mmol substrate | 94% ee |
| Temperature | 37°C | 82% yield |
| Reaction Time | 48 hours |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis (Patent CN102424655B) employs continuous flow systems to enhance mixing and heat transfer:
| Parameter | Value/Detail | Outcome |
|---|---|---|
| Reactor Type | Microfluidic (0.5 mm ID) | 95% conversion |
| Residence Time | 8 minutes | 12 kg/day output |
| Solvent System | Methanol/water (7:3 v/v) |
This approach reduces racemization risks compared to batch processing.
Purification Strategies
Final purification often combines crystallization and simulated moving bed (SMB) chromatography :
-
Crystallization : Ethyl acetate/hexane (3:7) at −20°C yields 99.0% chemical purity
-
SMB Chromatography : Chiralcel OD-H column, heptane/ethanol (85:15), 99.8% ee
Comparative Analysis of Methodologies
The table below evaluates key metrics across major synthetic routes:
| Method | Yield (%) | ee (%) | Scalability | Cost Index (USD/g) |
|---|---|---|---|---|
| Reductive Amination | 85 | 98 | High | 120 |
| N-Methylation | 78 | 99.5 | Moderate | 240 |
| Chiral Auxiliary | 89 | 99.8 | Low | 890 |
| Enzymatic Resolution | 82 | 94 | High | 180 |
Q & A
Q. What are the recommended methodologies for synthesizing (S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-propionamide with high enantiomeric purity?
To optimize synthesis, researchers should employ asymmetric catalysis or chiral auxiliary strategies. For example, using (S)-configured starting materials (e.g., (S)-2-aminopropionic acid derivatives) ensures enantioselectivity . Post-synthesis purification via preparative HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) can resolve enantiomeric impurities. Characterization by -NMR, -NMR, and polarimetry confirms stereochemical integrity .
Q. How can researchers validate the structural and chemical stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines, testing the compound under controlled humidity (e.g., 40–75% RH), temperature (4°C to 40°C), and light exposure. Analytical techniques like accelerated stability testing via HPLC-UV or LC-MS monitor degradation products. For solid-state stability, X-ray crystallography or differential scanning calorimetry (DSC) assesses polymorphic transitions .
Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
Initial screening should include receptor-binding assays (e.g., radioligand displacement for neurotransmitter receptors) and enzyme inhibition studies (e.g., fluorogenic substrates for proteases). Cell viability assays (MTT or resazurin-based) in neuronal or cancer cell lines can evaluate cytotoxicity. Dose-response curves (IC/EC) should be generated using nonlinear regression models .
Advanced Research Questions
Q. How can researchers design a multi-year study to assess the environmental fate of this compound?
Adopt a tiered approach:
- Phase 1 (Lab): Determine physicochemical properties (logP, pKa) and biodegradability (OECD 301F test) .
- Phase 2 (Microcosm): Simulate environmental compartments (soil, water) to study abiotic/biotic degradation pathways via LC-HRMS .
- Phase 3 (Field): Deploy tracer-labeled compound in controlled ecosystems to monitor bioaccumulation and transformation products using -labeling and autoradiography .
Q. What experimental frameworks are effective for resolving contradictions in reported biological activity data?
- Meta-analysis: Pool data from independent studies to identify confounding variables (e.g., assay protocols, cell line variability) .
- Orthogonal Validation: Replicate key findings using alternative methods (e.g., SPR vs. ITC for binding affinity) .
- Controlled Variable Replication: Systematically vary parameters (pH, temperature) to isolate factors influencing activity discrepancies .
Q. How should researchers model the compound’s interaction with biological targets using computational methods?
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding poses against homology-modeled receptors .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability and free energy landscapes (MM-PBSA/GBSA) .
- QSAR: Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
Q. What advanced techniques are recommended for studying the compound’s metabolic pathways in vivo?
- Stable Isotope Tracing: Administer -labeled compound and track metabolites via high-resolution mass spectrometry (HRMS) .
- Cryo-TEM/MALDI-IMS: Visualize tissue-specific metabolite distribution at subcellular resolution .
- CYP450 Inhibition Assays: Use recombinant cytochrome P450 isoforms to identify metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
